

A Technical Guide to 7-(Trifluoromethyl)-4-quinolinol for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-(Trifluoromethyl)-4-quinolinol**

Cat. No.: **B1202929**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **7-(Trifluoromethyl)-4-quinolinol**, a key building block in modern medicinal chemistry and drug discovery. This document outlines its chemical properties, commercial availability, and significant applications, with a focus on its role in the synthesis of bioactive molecules. Detailed experimental methodologies and visual pathway representations are included to support researchers in their scientific endeavors.

Introduction

7-(Trifluoromethyl)-4-quinolinol, with the CAS number 322-97-4, is a substituted quinoline derivative of significant interest to the pharmaceutical and agrochemical industries. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a trifluoromethyl group at the 7-position imparts unique physicochemical properties, such as increased metabolic stability and enhanced lipophilicity, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

This guide serves as a central resource for researchers, providing essential data on commercial suppliers, key chemical identifiers, and experimental considerations for the use of **7-(Trifluoromethyl)-4-quinolinol** as a synthetic intermediate.

Physicochemical Properties and Commercial Availability

Accurate characterization of a starting material is fundamental to reproducible research. The following table summarizes the key physicochemical properties of **7-(Trifluoromethyl)-4-quinolinol**.

Property	Value	Reference
CAS Number	322-97-4	[1] [2]
Molecular Formula	C ₁₀ H ₆ F ₃ NO	[1]
Molecular Weight	213.16 g/mol	[1]
Appearance	Light greyish-beige powder	N/A
Melting Point	266-269 °C	[1] [2]
Purity	Typically ≥95%	[2]
MDL Number	MFCD00006779	[1]

Commercial Suppliers

A variety of chemical suppliers offer **7-(Trifluoromethyl)-4-quinolinol** for research and development purposes. The table below provides a comparative summary of offerings from prominent suppliers.

Supplier	Product Number/ID	Purity	Additional Information
Matrix Scientific	032297	-	Hazard: Irritant. [1]
Advanced ChemBlocks	T99952	95%	-
Sigma-Aldrich	184217	96%	Synonym: 4-Hydroxy-7-(trifluoromethyl)quinoline. [2]

Applications in Drug Discovery and Organic Synthesis

7-(Trifluoromethyl)-4-quinolinol is a versatile intermediate primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group at the 4-position and the quinoline ring system provide multiple reaction sites for chemical modification.

Synthesis of Analgesic and Anti-inflammatory Agents

Research has demonstrated the use of the 7-(trifluoromethyl)quinoline scaffold in the development of novel analgesic and anti-inflammatory agents. Derivatives have been synthesized that exhibit potent biological activity, highlighting the potential of this chemical moiety in creating new non-steroidal anti-inflammatory drugs (NSAIDs).[\[3\]](#)

Precursor to Bioactive 4-Anilinoquinoline Derivatives

The conversion of **7-(Trifluoromethyl)-4-quinolinol** to its 4-chloro derivative provides a key intermediate for the synthesis of 4-anilinoquinoline compounds. This class of molecules has been extensively investigated for a range of therapeutic activities, including anticancer and antimalarial properties. The anilino group at the 4-position can be readily introduced via nucleophilic aromatic substitution.

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives, a common application of the title compound. This procedure is based on established synthetic methodologies for similar quinoline derivatives.

Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

The initial step involves the conversion of the hydroxyl group of **7-(Trifluoromethyl)-4-quinolinol** to a chloro group, which is a better leaving group for subsequent nucleophilic substitution reactions.

Materials:

- **7-(Trifluoromethyl)-4-quinolinol**
- Phosphorus oxychloride (POCl_3)
- Dry toluene or another suitable inert solvent
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend **7-(Trifluoromethyl)-4-quinolinol** in an excess of phosphorus oxychloride.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.
- Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-7-(trifluoromethyl)quinoline.
- Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure product.

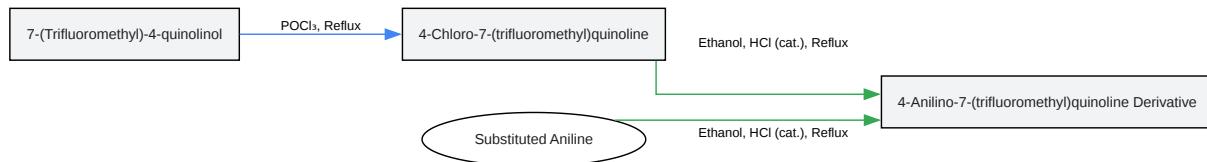
Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with a substituted aniline.

Materials:

- 4-Chloro-7-(trifluoromethyl)quinoline
- Substituted aniline (e.g., 4-aminobenzoic acid)
- Ethanol or isopropanol
- Hydrochloric acid (catalytic amount)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous magnesium sulfate

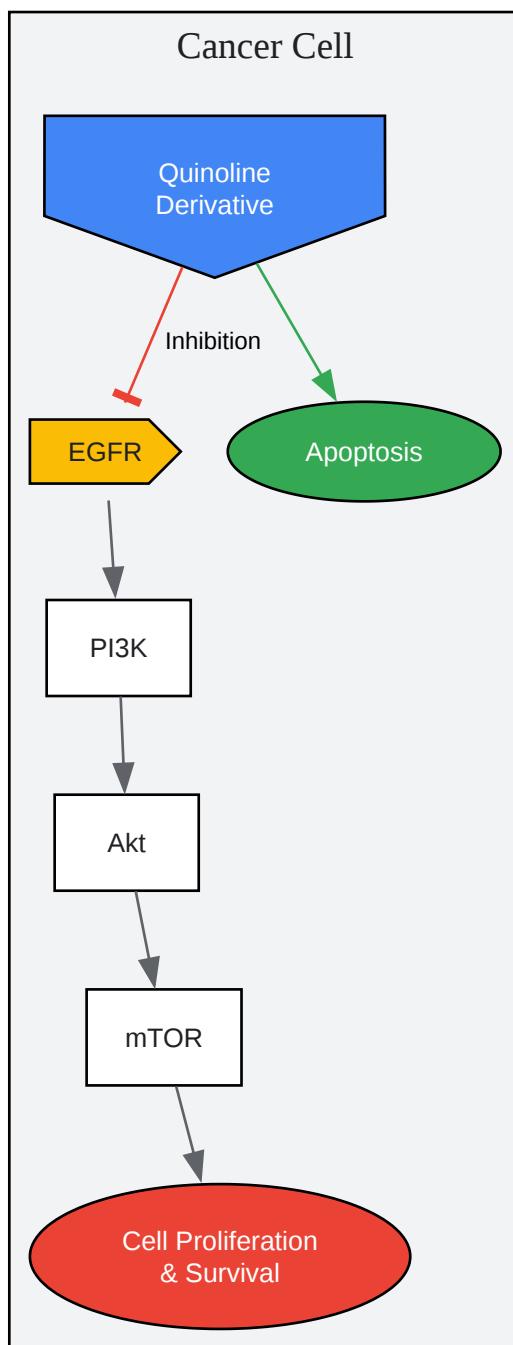
Procedure:


- In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline and the desired substituted aniline in ethanol.
- Add a catalytic amount of concentrated hydrochloric acid to the mixture.
- Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

- Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the resulting solid by column chromatography or recrystallization to yield the final 4-anilino-7-(trifluoromethyl)quinoline derivative.

Visualizing Synthetic and Signaling Pathways

To further aid in the conceptualization of the research applications of **7-(Trifluoromethyl)-4-quinolinol**, the following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a hypothetical signaling pathway that could be targeted by its derivatives.


Synthetic Pathway to 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

[Click to download full resolution via product page](#)

Caption: Synthetic route from **7-(Trifluoromethyl)-4-quinolinol** to its 4-anilino derivatives.

Hypothetical Signaling Pathway for Bioactive Derivatives

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the EGFR signaling pathway by a quinoline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 4-羟基-7-三氟甲基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 7-(Trifluoromethyl)-4-quinolinol for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202929#commercial-suppliers-of-7-trifluoromethyl-4-quinolinol-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com